molecular formula C10H12N2O3 B2456729 N-(2,3-dimethyl-4-nitrophenyl)acetamide CAS No. 114166-32-4

N-(2,3-dimethyl-4-nitrophenyl)acetamide

Cat. No.: B2456729
CAS No.: 114166-32-4
M. Wt: 208.217
InChI Key: OLUQCHSXHDYOTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethyl-4-nitrophenyl)acetamide is an organic compound characterized by the presence of a nitro group, two methyl groups, and an acetamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2,3-dimethyl-4-nitrophenyl)acetamide can be synthesized through the acylation of 2,3-dimethyl-4-nitroaniline with acetic anhydride or acetyl chloride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to neutralize the generated acid. The general reaction scheme is as follows:

2,3-dimethyl-4-nitroaniline+acetic anhydrideThis compound+acetic acid\text{2,3-dimethyl-4-nitroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 2,3-dimethyl-4-nitroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethyl-4-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride in hydrochloric acid.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

    Reduction: N-(2,3-dimethyl-4-aminophenyl)acetamide.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

N-(2,3-dimethyl-4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,3-dimethyl-4-nitrophenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethyl-3-nitrophenyl)acetamide
  • N-(2,3-dimethyl-5-nitrophenyl)acetamide
  • N-(2,3-dimethyl-4-aminophenyl)acetamide

Uniqueness

N-(2,3-dimethyl-4-nitrophenyl)acetamide is unique due to the specific positioning of its nitro and methyl groups, which can influence its chemical reactivity and biological activity. This structural arrangement can result in different physical properties and interactions compared to its isomers and analogs.

Biological Activity

N-(2,3-dimethyl-4-nitrophenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and comparisons with related compounds.

Chemical Structure and Properties

This compound features a nitro group attached to a phenyl ring, which is further substituted with two methyl groups. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is thought to arise from several mechanisms:

  • Enzymatic Interaction : The compound may interact with various enzymes or receptors within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can subsequently interact with cellular components, leading to various biological effects.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. It may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, similar to other acetamides .
  • Anticancer Potential : There is ongoing research into the anticancer properties of compounds with similar structures. The unique arrangement of functional groups in this compound may enhance its efficacy against cancer cells.

Research Findings and Case Studies

Recent studies have explored the biological activities of this compound and its derivatives:

  • Antimicrobial Studies : Research indicates that derivatives of acetamides can exhibit significant antibacterial activity against pathogens like Klebsiella pneumoniae. The presence of the nitro group in the structure is believed to enhance the compound's ability to inhibit bacterial growth .
  • Enzyme Inhibition : In vitro evaluations have demonstrated that modifications to the acetamide structure can lead to varying degrees of inhibition against enzymes such as α-glucosidase. This suggests that this compound could be a lead compound for developing new inhibitors for metabolic diseases .

Comparative Analysis

A comparison with similar compounds highlights the unique properties of this compound:

Compound NameStructure CharacteristicsBiological Activity
This compoundNitro group + two methyl groups on phenylAntimicrobial, potential anticancer
N-(2,4-dimethyl-3-nitrophenyl)acetamideDifferent methyl positioningVaries; less potent than 4-nitro derivative
N-(2,3-dimethyl-5-nitrophenyl)acetamideNitro group at different positionPotentially inactive

This table illustrates how slight variations in structure can lead to significant differences in biological activity.

Properties

IUPAC Name

N-(2,3-dimethyl-4-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-6-7(2)10(12(14)15)5-4-9(6)11-8(3)13/h4-5H,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLUQCHSXHDYOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)[N+](=O)[O-])NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.